2-Methyl-5-vinylpyridine
Overview
Description
2-Methyl-5-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a clear to faintly opalescent liquid that is used primarily as a monomer for resins, an oil additive, an ore flotation agent, and a dye acceptor . This compound is known for its versatility in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of copolymers , which have been shown to increase the phagocytic activity of macrophages .
Mode of Action
2-Methyl-5-vinylpyridine neutralizes acids in exothermic reactions to form salts plus water . It can polymerize exothermically . The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Biochemical Pathways
It’s known that copolymers of n-vinylpyrrolidone and this compound act as phagocytosis activators .
Pharmacokinetics
It’s known that the compound can polymerize exothermically , which may impact its bioavailability.
Result of Action
It’s known that copolymers of n-vinylpyrrolidone and this compound increase the phagocytic activity of macrophages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can polymerize exothermically , and it may be incompatible with certain substances . Furthermore, it’s known that when heated to decomposition, it emits toxic fumes of nitrogen oxides .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-vinylpyridine has been shown to interact with various biomolecules. For instance, it has been used in the synthesis of ion exchange resins
Cellular Effects
A copolymer of N-vinylpyrrolidone and this compound has been shown to increase the phagocytic activity of macrophages . This suggests that this compound may have an impact on cellular processes, particularly those related to immune response.
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules through hydrogen bonding and π-π stacking interactions
Temporal Effects in Laboratory Settings
It is recommended to store the compound under inert gas at 2-8°C .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that the compound is moderately toxic by ingestion, inhalation, and absorption through the skin .
Metabolic Pathways
Pyridine derivatives are generally metabolized in the liver, often through oxidation and conjugation reactions .
Transport and Distribution
Pyridine derivatives are generally lipophilic and can pass through biological membranes .
Subcellular Localization
Given its lipophilic nature, it may be able to diffuse across cell membranes and localize in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-vinylpyridine can be achieved through several methods. One notable method involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200–300°C) and pressures (12–13 MPa) to achieve a good yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-vinylpyridine undergoes various types of chemical reactions, including:
Polymerization: It can polymerize exothermically, forming poly-2-methyl-5-vinylpyridine.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution: It can participate in nucleophilic substitution reactions, such as with alkyl halides.
Common Reagents and Conditions
Polymerization: Initiated by radical initiators under controlled conditions.
Neutralization: Involves acids like hydrochloric acid or sulfuric acid.
Substitution: Utilizes reagents like cyanide, azide, and thiocyanate ions in the presence of a polymer reagent.
Major Products
Poly-2-methyl-5-vinylpyridine: Formed through polymerization.
Salts: Formed through neutralization reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-5-vinylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative used as an intermediate for the production of nicotinic acid and nicotinamide.
N-Vinylpyrrolidone: A compound used in the synthesis of polyvinylpyrrolidone, which is highly soluble in water.
Uniqueness
2-Methyl-5-vinylpyridine is unique due to its vinyl group, which allows it to undergo polymerization reactions, making it valuable in the production of resins and other polymers. Its ability to act as a monomer for various industrial applications sets it apart from other similar compounds .
Properties
IUPAC Name |
5-ethenyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOWMORERYNYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-86-2 | |
Record name | Pyridine, 5-ethenyl-2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2059699 | |
Record name | 2-Methyl-5-vinylpyridine | |
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Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB] | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | Pyridine, 2-methyl-5-vinyl | |
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Boiling Point |
358 °F at 760 mmHg (EPA, 1998), 181 °C | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Flash Point |
165 °F (EPA, 1998), 73.9 °C (Open cup) | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Density |
0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg @ 25 °C | |
Record name | Pyridine, 2-methyl-5-vinyl | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Color/Form |
Clear to faintly opalescent liquid | |
CAS No. |
140-76-1, 25038-86-2 | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | 2-Methyl-5-vinylpyridine | |
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Record name | Pyridine, 2-methyl-5-vinyl | |
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Record name | 2-Methyl-5-vinylpyridine polymer | |
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Record name | Pyridine, 5-ethenyl-2-methyl- | |
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Record name | 2-Methyl-5-vinylpyridine | |
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Record name | 2-methyl-5-vinylpyridine | |
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Record name | 2-METHYL-5-VINYLPYRIDINE | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Melting Point |
6.3 °F Freezing point (anhydrous ) (EPA, 1998) | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-5-vinylpyridine?
A1: this compound has the molecular formula C8H9N and a molecular weight of 119.16 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: Infrared spectroscopy has been used to confirm the presence of the quarternary pyridinium group in this compound copolymers []. Additionally, UV spectrophotometry has been employed to monitor the degree of N-oxidation in copolymers containing this compound [].
Q3: What is the impact of water absorption on the properties of this compound homopolymers?
A3: While this compound homopolymers share several mechanical and electrical properties with polystyrene, their water absorption capacity leads to poor outdoor durability and deterioration of properties upon prolonged exposure to humidity [].
Q4: How does the incorporation of this compound affect the properties of butadiene copolymers?
A4: Introducing this compound into butadiene copolymers allows for hydrogen bonding, leading to increased moduli even above the glass transition temperature [].
Q5: How does the presence of this compound influence the formation of acrylonitrile copolymers?
A5: The presence of this compound during acrylonitrile copolymerization with a chlorate-sulfite redox catalyst impacts both molecular weight and polymer grain size. Fractions with lower molecular weight or smaller grain size tend to contain higher amounts of this compound [].
Q6: Can this compound be used in the development of metal-polymer catalysts for benzene hydrogenation?
A6: Yes, platinum complexes with poly-2-methyl-5-vinylpyridine demonstrate higher catalytic activity in benzene hydrogenation, especially in the production of cyclohexene [].
Q7: What are some potential applications of this compound copolymers in drug delivery?
A7: Copolymers of N-vinylpyrrolidone and this compound have shown potential as a component in nasal sprays for the prevention of influenza and other viral respiratory infections [, ]. Additionally, N-vinylpyrrolidone and this compound copolymers have been investigated for their ability to potentiate the analgesic effect of morphine hydrochloride [].
Q8: How are this compound copolymers used in membrane technology?
A8: this compound has been used in the development of anion exchange membranes [, ]. Copolymers of this compound with vinyl chloride or vinyl acetate have been used in the synthesis of proton-conductive composite membranes for fuel cells []. Grafting this compound onto polyethylene films can create anionite membranes for selective carbon dioxide transfer [].
Q9: Are there any applications of this compound in the field of polymer-supported reagents?
A9: Yes, a hemin copolymer incorporating this compound has been synthesized and used as a polymer-supported reagent for nucleophilic substitution reactions of alkyl halides [].
Q10: Can this compound be used to enhance the sorption properties of materials?
A10: Yes, incorporating this compound in highly permeable sorbents enhances their ability to complex and sorb platinum, iridium, and osmium from solutions containing K2PtCl4, K2IrCl6, and K2OsCl6 [].
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